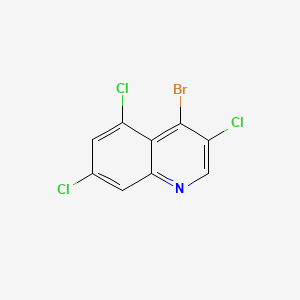

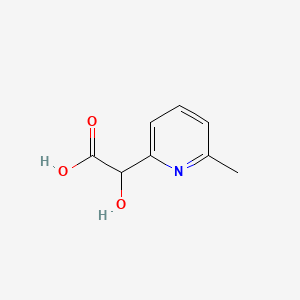

![molecular formula C11H12ClN3O B571812 6-氯-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-c]吡啶 CAS No. 1353637-44-1](/img/structure/B571812.png)

6-氯-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-c]吡啶

货号 B571812

CAS 编号:

1353637-44-1

分子量: 237.687

InChI 键: OUIMHYFRCMWCEA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . It also contains a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[4,3-c]pyridine core would contribute to the rigidity of the molecule, while the tetrahydro-2H-pyran-2-yl group could introduce some flexibility .科学研究应用

-

Tetrahydropyran Derivatives

- Field : Organic Chemistry

- Application Summary : Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Derivatives of tetrahydropyran are more common. Specifically, the 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

- Methods of Application : The alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .

- Results : These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .

-

Histone Deacetylase (HDAC) Inhibitors

- Field : Medicinal Chemistry

- Application Summary : Tetrahydropyran derivatives may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

Suzuki Coupling Reaction

- Field : Organic Chemistry

- Application Summary : The compound may be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

Synthesis of Darolutamide Derivatives

- Field : Medicinal Chemistry

- Application Summary : The compound may be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

Synthesis of Antineoplastic and Antileukemic Agents

- Field : Medicinal Chemistry

- Application Summary : The compound may be used in the synthesis of antineoplastic and antileukemic agents .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

2H-Pyran-2-one, tetrahydro-6-tridecyl

- Field : Organic Chemistry

- Application Summary : This compound is a derivative of tetrahydropyran and has a molecular weight of 282.4614 .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

-

2H-Pyran-2-one, tetrahydro-6-propyl

- Field : Organic Chemistry

- Application Summary : This compound is another derivative of tetrahydropyran and has a molecular weight of 142.1956 .

- Methods of Application : The specific methods of synthesis are not provided in the source .

- Results : The potential outcomes of this application are not provided in the source .

属性

IUPAC Name |

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIMHYFRCMWCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855635 | |

| Record name | 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1353637-44-1 | |

| Record name | 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

At r.t. to a suspension of 6-chloro-1H-pyrazolo[4,3-c]pyridine (0.5 g, 3 mmol) (Frontier Cat. No. Z13659) in methylene chloride (3 mL) and THF (1 mL) was added methanesulfonic acid (42 μL, 0.65 mmol), followed by dihydropyran (0.89 mL, 9.8 mmol). The mixture was stirred at r.t. for 2 h., and then at 50° C. overnight. After cooling the mixture was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.8 g). LCMS (M+H)+=238.0; LCMS (M-84+H)+=154.0/156.0.

Name

Citations

For This Compound

1

Citations

Pim kinases have been identified as promising therapeutic targets for hematologic–oncology indications, including multiple myeloma and certain leukemia. Here, we describe our …

Number of citations: 24

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)

![Ethanone, 1-[3-(3-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)